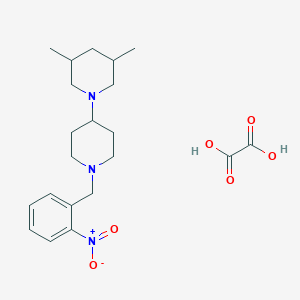
3,5-dimethyl-1'-(2-nitrobenzyl)-1,4'-bipiperidine oxalate
Übersicht
Beschreibung
3,5-dimethyl-1'-(2-nitrobenzyl)-1,4'-bipiperidine oxalate, also known as J147, is a synthetic compound that has gained significant attention in recent years due to its potential therapeutic applications. J147 was first synthesized by Schubert et al. in 2011 as a derivative of the curcumin molecule, which is found in turmeric. Since then, J147 has been extensively studied for its neuroprotective and cognitive-enhancing properties.
Wirkmechanismus
The exact mechanism of action of 3,5-dimethyl-1'-(2-nitrobenzyl)-1,4'-bipiperidine oxalate is not fully understood, but it is believed to work through multiple pathways. This compound has been shown to increase mitochondrial function and reduce oxidative stress, which may contribute to its neuroprotective effects. This compound has also been shown to activate the transcription factor ATF4, which plays a role in cellular stress response and may contribute to the cognitive-enhancing effects of this compound.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. In addition to its neuroprotective and cognitive-enhancing properties, this compound has been shown to reduce inflammation and improve insulin sensitivity. This compound has also been shown to increase lifespan and improve physical performance in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3,5-dimethyl-1'-(2-nitrobenzyl)-1,4'-bipiperidine oxalate in lab experiments is its well-established synthesis method, which allows for consistent production of the compound. This compound also has a high degree of stability, which makes it suitable for long-term storage. However, one limitation of using this compound in lab experiments is its relatively high cost compared to other compounds.
Zukünftige Richtungen
There are several potential future directions for research on 3,5-dimethyl-1'-(2-nitrobenzyl)-1,4'-bipiperidine oxalate. One area of interest is its potential as a therapy for neurodegenerative diseases such as Alzheimer's disease. Further studies are needed to determine the optimal dosing and administration of this compound for therapeutic use. Another area of interest is the potential use of this compound in anti-aging therapies, as it has been shown to increase lifespan and improve physical performance in animal models. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and to identify any potential side effects or toxicity.
Wissenschaftliche Forschungsanwendungen
3,5-dimethyl-1'-(2-nitrobenzyl)-1,4'-bipiperidine oxalate has been studied extensively for its potential therapeutic applications in neurodegenerative diseases such as Alzheimer's disease. In a study conducted by Prior et al. in 2013, this compound was shown to improve cognitive function and reduce amyloid-beta levels in a mouse model of Alzheimer's disease. This compound has also been shown to increase levels of brain-derived neurotrophic factor (BDNF), a protein that plays an important role in promoting the growth and survival of neurons.
Eigenschaften
IUPAC Name |
3,5-dimethyl-1-[1-[(2-nitrophenyl)methyl]piperidin-4-yl]piperidine;oxalic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O2.C2H2O4/c1-15-11-16(2)13-21(12-15)18-7-9-20(10-8-18)14-17-5-3-4-6-19(17)22(23)24;3-1(4)2(5)6/h3-6,15-16,18H,7-14H2,1-2H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNXRKINQACMZQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)C2CCN(CC2)CC3=CC=CC=C3[N+](=O)[O-])C.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2-(2,3-dimethoxyphenyl)ethyl]-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide](/img/structure/B3968012.png)
![2-[1-(3-chlorobenzyl)-4-piperidinyl]-1,2,3,4-tetrahydroisoquinoline oxalate](/img/structure/B3968023.png)
![1-[1-(4-methoxybenzoyl)-4-piperidinyl]-4-phenylpiperazine oxalate](/img/structure/B3968027.png)
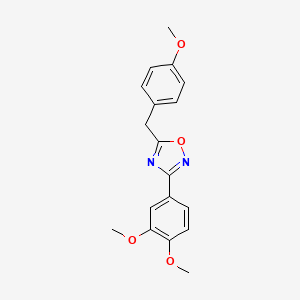
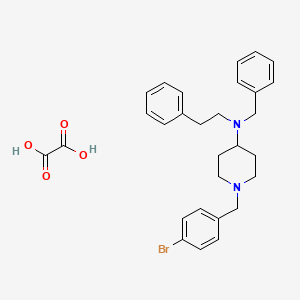
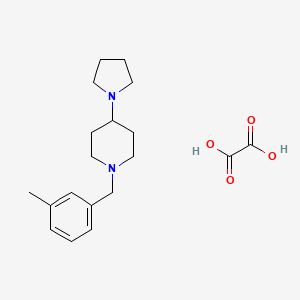
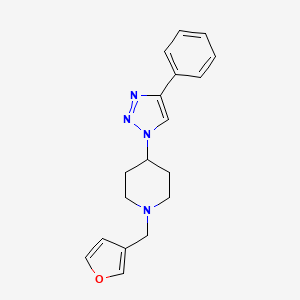
![2-[1-(4-bromobenzyl)-4-piperidinyl]-1,2,3,4-tetrahydroisoquinoline oxalate](/img/structure/B3968068.png)
![N~2~-[2-chloro-5-(trifluoromethyl)phenyl]-N~2~-(phenylsulfonyl)-N~1~-(tetrahydro-2-furanylmethyl)glycinamide](/img/structure/B3968071.png)
![6-[(dibenzo[b,d]furan-3-ylamino)carbonyl]-3-cyclohexene-1-carboxylic acid](/img/structure/B3968075.png)


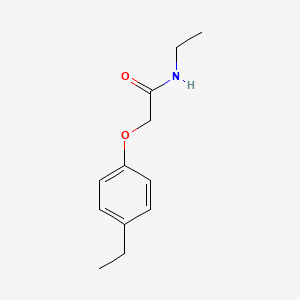
![2-[5-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]phenyl acetate](/img/structure/B3968115.png)